molecular formula C10H9F3O4 B8644982 Methoxy(4-trifluoromethoxyphenyl)acetic acid

Methoxy(4-trifluoromethoxyphenyl)acetic acid

Cat. No. B8644982
M. Wt: 250.17 g/mol
InChI Key: IYQNRIHKUXQRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy(4-trifluoromethoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C10H9F3O4 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methoxy(4-trifluoromethoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy(4-trifluoromethoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methoxy(4-trifluoromethoxyphenyl)acetic acid

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

2-methoxy-2-[4-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H9F3O4/c1-16-8(9(14)15)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8H,1H3,(H,14,15)

InChI Key

IYQNRIHKUXQRLD-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Trifluoromethoxybenzaldehyde (25.0 g) was dissolved in a 1:1 mixed solution of methanol/1,4-dioxane (500 mL), and bromoform (30.3 g) was added thereto under ice cooling. Subsequently, a methanol solution (150 mL) of potassium hydroxide (3.3 g) was added dropwise thereto, and the mixture was stirred for 22 hours at room temperature. After distilling off the solvent under reduced pressure, the residue was diluted with water. The mixture was acidified with 3 mol/L hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (50% to 100% ethyl acetate/hexane), and the title compound (29.4 g) was obtained as a crude product.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
methanol 1,4-dioxane
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two

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